methyl N-(3-aminopropyl)-N-methylcarbamate
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Description
Methyl N-(3-aminopropyl)-N-methylcarbamate: is a chemical compound with the molecular formula C7H19N3 . It is a derivative of 1,3-propanediamine and is known for its applications in various scientific and industrial fields. This compound is characterized by its amine groups and carbamate functional group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as N-oxide compounds.
Reduction: Reduction reactions can convert the compound into simpler amines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Production of simpler amine compounds.
Substitution: Various alkylated or aminated derivatives.
Comparison with Similar Compounds
N-(3-Aminopropyl)methacrylamide hydrochloride: This compound is structurally similar but contains a methacrylamide group instead of a carbamate group.
3-(Methylamino)propylamine: Another related compound with a simpler structure and different functional groups.
Properties
IUPAC Name |
methyl N-(3-aminopropyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-8(5-3-4-7)6(9)10-2/h3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAOATOMSQGQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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